molecular formula C6H12ClF2NO B2697926 4-(Difluoromethyl)oxan-4-amine hydrochloride CAS No. 2126162-64-7

4-(Difluoromethyl)oxan-4-amine hydrochloride

Cat. No.: B2697926
CAS No.: 2126162-64-7
M. Wt: 187.61
InChI Key: LZBDWAAWQMYRGP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(Difluoromethyl)oxan-4-amine hydrochloride typically involves the difluoromethylation of oxan-4-amine. One common synthetic route includes the reaction of oxan-4-amine with difluoromethylating agents under controlled conditions . Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound. The reaction conditions often include the use of solvents, catalysts, and temperature control to optimize the reaction efficiency .

Chemical Reactions Analysis

4-(Difluoromethyl)oxan-4-amine hydrochloride can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Difluoromethyl)oxan-4-amine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects . The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular processes.

Comparison with Similar Compounds

4-(Difluoromethyl)oxan-4-amine hydrochloride can be compared with other similar compounds, such as:

    4-(Trifluoromethyl)oxan-4-amine hydrochloride: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and biological activity.

    4-(Fluoromethyl)oxan-4-amine hydrochloride: This compound has a single fluorine atom in the methyl group, which can result in different reactivity and applications.

    4-(Chloromethyl)oxan-4-amine hydrochloride:

The uniqueness of this compound lies in its specific difluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-(difluoromethyl)oxan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c7-5(8)6(9)1-3-10-4-2-6;/h5H,1-4,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBDWAAWQMYRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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